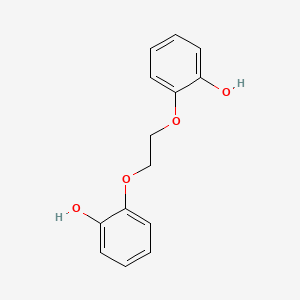

![molecular formula C56H72O12S4 B1336078 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene CAS No. 210706-03-9](/img/structure/B1336078.png)

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene

Descripción general

Descripción

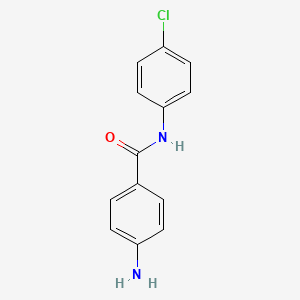

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene is a type of calixarene, a class of macrocyclic compounds . It has the ability to self-assemble into water-soluble nanoparticles when combined with silver nitrate and fluorescein .

Molecular Structure Analysis

The molecular formula of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene is C56H72O12S4 . The compound has a complex structure that includes multiple ether and ester groups, as well as four sulfur atoms . The exact 3D structure is not available due to the large number of atoms and the flexibility of the molecule .Physical And Chemical Properties Analysis

The compound is a solid at 20°C . Its molecular weight is 1065.4 g/mol .Aplicaciones Científicas De Investigación

Summary of the Application

This compound is used to modify a glassy carbon electrode for the determination of trace amounts of Ag+ in water .

Methods of Application or Experimental Procedures

A glassy carbon electrode is coated with a film of 4-tert-butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene. This modified electrode can greatly improve the measuring sensitivity for Ag+ .

Results or Outcomes

Under optimum experimental conditions, the modified electrode in B-R buffer solution (pH 4.5) shows a linear voltammetric response in the range of 5.0 × 10−8 –3.0 × 10−6 M with a detection limit of 1.0 × 10−8 M for Ag+ .

2. Preparation of Polymorphs

Summary of the Application

This compound is used for the preparation of polymorphs by saturating a solid host with solvent vapors .

Methods of Application or Experimental Procedures

The host and its inclusion compounds are saturated with solvent vapors. This method and heating this calixarene capable of the enantiotropic transition show that mutual transformations of polymorphs into each other can be controlled .

Results or Outcomes

Polymorphs and intermediate saturation products are characterized by a combination of thermogravimetry, differential scanning calorimetry, and powder X-ray diffraction .

Sure, here are two more applications of “4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene”:

3. Catalytic Applications

Summary of the Application

Thiacalix4arene analogues, including 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene, can bind metal ions to form modular second building units. These are capable of constructing molecular-based functional materials with defined structures and various applications via directional coordination assembly .

Methods of Application or Experimental Procedures

The thiacalix4arene analogues bind metal ions to form modular second building units. These units are then used to construct molecular-based functional materials .

Results or Outcomes

The combination of thiacalixarenes with currently popular molecular architectures, such as high-nuclearity clusters and coordination cages, has shown special catalytic performances .

4. Self-Assembly into Water-Soluble Nanoparticles

Summary of the Application

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene is capable of self-assembly into water-soluble nanoparticles with silver nitrate and fluorescein .

Methods of Application or Experimental Procedures

The compound self-assembles into water-soluble nanoparticles when combined with silver nitrate and fluorescein .

Results or Outcomes

The resulting nanoparticles can be used in various applications, although the specific results or outcomes are not detailed in the sources .

Propiedades

IUPAC Name |

ethyl 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaen-25-yl]oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H72O12S4/c1-17-61-45(57)29-65-49-37-21-33(53(5,6)7)22-38(49)70-40-24-35(55(11,12)13)26-42(51(40)67-31-47(59)63-19-3)72-44-28-36(56(14,15)16)27-43(52(44)68-32-48(60)64-20-4)71-41-25-34(54(8,9)10)23-39(69-37)50(41)66-30-46(58)62-18-2/h21-28H,17-20,29-32H2,1-16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVIIKFHGZNQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C2C=C(C=C1SC3=CC(=CC(=C3OCC(=O)OCC)SC4=CC(=CC(=C4OCC(=O)OCC)SC5=C(C(=CC(=C5)C(C)(C)C)S2)OCC(=O)OCC)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H72O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80413134 | |

| Record name | AGN-PC-0LP4U9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1065.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene | |

CAS RN |

210706-03-9 | |

| Record name | AGN-PC-0LP4U9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

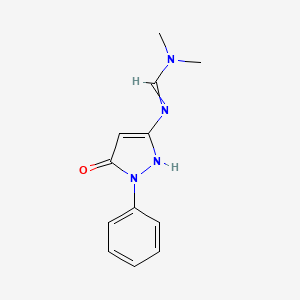

![1-[(4-Bromophenyl)methyl]indole](/img/structure/B1336000.png)

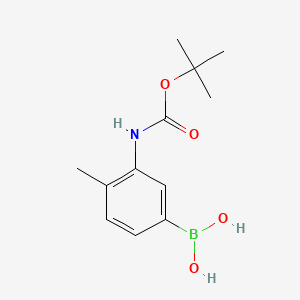

![Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1336010.png)